

Endothall chemical synthesis and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Endothall	
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An In-depth Technical Guide to the Chemical Synthesis of **Endothall** and its Derivatives

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a potent contact herbicide and algaecide used for the control of a wide range of terrestrial and aquatic vegetation.[1][2][3] Structurally, it is an organic acid containing a distinctive oxabicyclic ring system.[4][5] Its mode of action, while not fully elucidated, involves the inhibition of protein and lipid synthesis and the disruption of cell membrane integrity.[1][6] **Endothall** is chemically related to cantharidin, and both are known inhibitors of protein phosphatase 2A.[2] This guide provides a detailed overview of the chemical synthesis of **Endothall** and its principal derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis of Endothall

The commercial production of **Endothall** is achieved through a classic pericyclic reaction.

Reaction Principle: Diels-Alder Cycloaddition

The synthesis of the **Endothall** backbone relies on the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile).[7][8] In this specific synthesis, furan serves as the diene, and maleic anhydride acts as the dienophile to form the characteristic 7-oxabicyclo[2.2.1]heptane ring structure.[5][9] The initial adduct is then hydrolyzed to yield the final diacid product, **Endothall**.[5][9]

Experimental Protocol



The synthesis is a one-pot condensation reaction followed by hydrolysis.

- · Reactants: Furan and Maleic Anhydride.
- Reaction Phase: The reaction is conducted in the liquid phase. Isopropyl ether may be used as a diluent.[9]
- Catalyst: The reaction proceeds without a catalyst.[9]
- Temperature: The condensation is carried out at approximately 35°C.[9]
- Pressure: The reaction is maintained at atmospheric pressure.
- Reaction Time: The typical reaction time is around 7 hours.[9]
- Post-Reaction Processing: Following the condensation, the resulting anhydride adduct is
 hydrolyzed to open the anhydride ring and form the dicarboxylic acid, Endothall. This is
 typically achieved by adding water. The final product is then isolated and purified. Of the
 three possible stereoisomers, the exo-cis form is reported to have the highest biological
 activity.

Quantitative Data: Synthesis and Properties

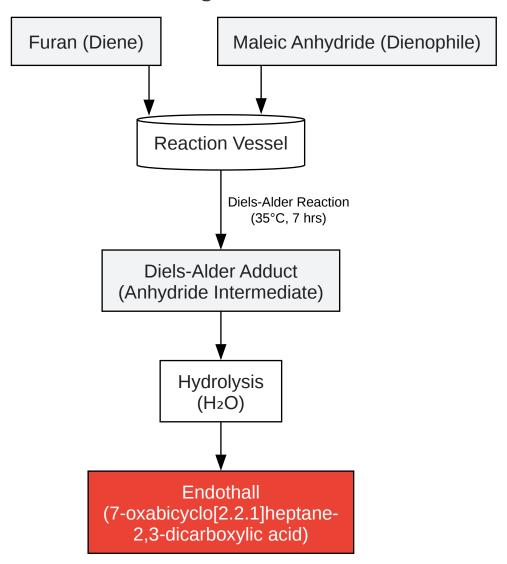
The following tables summarize key quantitative data for **Endothall**.

Parameter	Value	Reference
CAS Number	145-73-3	[10]
Molecular Formula	C ₈ H ₁₀ O ₅	[2][10]
Molecular Weight	186.16 g/mol	[10]



Solvent (at 20°C)	Solubility (g/100g)	Reference
Water	10	
Acetone	7	
Methanol	28	
Benzene	0.01	

Synthesis Workflow Diagram



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Caption: Diels-Alder synthesis pathway for **Endothall**.



Endothall Derivatives: Salts

For commercial application, particularly in aquatic environments, **Endothall** is converted into more soluble salt derivatives.[4] The most common derivatives are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[1][2]

Synthesis of Dipotassium Endothall

- Reaction Principle: This is a standard acid-base neutralization. The dicarboxylic acid (Endothall) is treated with two equivalents of a potassium base, such as potassium hydroxide (KOH), to deprotonate both carboxylic acid groups.
- Experimental Protocol:
 - Dissolve Endothall acid in a suitable solvent (e.g., water).
 - Add two molar equivalents of aqueous potassium hydroxide solution dropwise while stirring.
 - Monitor the pH to ensure complete neutralization (pH ~7.0).
 - The solvent is then removed, typically through evaporation or lyophilization, to yield the solid dipotassium salt.

Synthesis of Mono(N,N-dimethylalkylamine) Endothall

- Reaction Principle: This involves the reaction of Endothall with one equivalent of an N,N-dimethylalkylamine. The amine acts as a base, deprotonating one of the carboxylic acid groups to form an ammonium carboxylate salt.
- Experimental Protocol:
 - Dissolve Endothall acid in a solvent like ethanol or isopropanol.
 - Add one molar equivalent of the specific N,N-dimethylalkylamine (e.g., N,N-dimethyldodecylamine) to the solution.
 - Stir the mixture at room temperature to allow for salt formation.

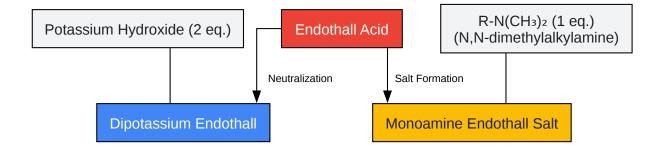


 The resulting monoamine salt can be isolated by removing the solvent under reduced pressure.

Quantitative Data: Common Derivatives

Derivative	Trade Name Example	Molecular Formula	Molecular Weight (g/mol)	Reference
Dipotassium Salt	Aquathol K	C8H8K2O5	262.34	
Mono(N,N- dimethylalkylami ne) Salt	Hydrothol	Varies with alkyl chain	Varies	[4]

Derivative Synthesis Diagram



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Caption: Synthesis pathways for major **Endothall** salt derivatives.

Structural Analogue: Cantharidin

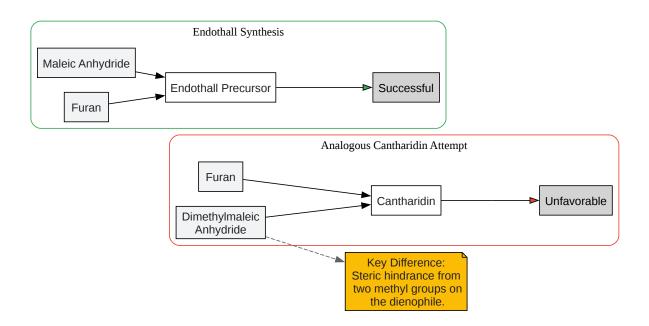
Endothall is structurally related to cantharidin (2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride), a toxic substance produced by blister beetles.[4][11] The core oxabicyclic ring is identical. This structural similarity has prompted investigations into analogous synthetic routes.

The Challenge of Cantharidin Synthesis via Diels-Alder



A logical, yet historically unsuccessful, approach to cantharidin synthesis was a Diels-Alder reaction between furan and dimethylmaleic anhydride.[11] However, this direct reaction is highly unfavorable, and the equilibrium lies heavily toward the reactants.[11] Dehydrogenation of natural cantharidin causes it to spontaneously undergo a retro-Diels-Alder reaction, demonstrating the instability of the adduct under certain conditions.[11] This contrasts with the successful synthesis of the **Endothall** precursor from the less-substituted maleic anhydride. The steric hindrance from the two methyl groups on dimethylmaleic anhydride is a primary factor in the reaction's failure.

Logical Relationship Diagram



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Caption: Comparison of **Endothall** synthesis and the attempted Cantharidin analogue.



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- To cite this document: BenchChem. [Endothall chemical synthesis and derivatives].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8811652#endothall-chemical-synthesis-and-derivatives]

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